molecular formula C13H12N4O3 B14441119 2H-1-Benzopyran-2-one, 6-ethyl-7-methoxy-3-(1H-tetrazol-5-yl)- CAS No. 76239-43-5

2H-1-Benzopyran-2-one, 6-ethyl-7-methoxy-3-(1H-tetrazol-5-yl)-

Cat. No.: B14441119
CAS No.: 76239-43-5
M. Wt: 272.26 g/mol
InChI Key: QLOJZZRUSFKGFR-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 6-ethyl-7-methoxy-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 6-ethyl-7-methoxy-3-(1H-tetrazol-5-yl)- typically involves multi-step organic reactions. One common approach is to start with a benzopyran derivative and introduce the ethyl and methoxy groups through alkylation and methylation reactions, respectively. The tetrazolyl group can be introduced via a cycloaddition reaction involving an azide and a nitrile compound under specific conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 6-ethyl-7-methoxy-3-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups .

Scientific Research Applications

2H-1-Benzopyran-2-one, 6-ethyl-7-methoxy-3-(1H-tetrazol-5-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 6-ethyl-7-methoxy-3-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity. The tetrazolyl group, in particular, can mimic the structure of certain biological molecules, enabling the compound to act as an inhibitor or activator of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-2-one, 6-ethyl-7-methoxy-3-(1H-tetrazol-5-yl)- stands out due to the presence of the tetrazolyl group, which imparts unique chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and increases its potential for therapeutic applications .

Properties

CAS No.

76239-43-5

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

6-ethyl-7-methoxy-3-(2H-tetrazol-5-yl)chromen-2-one

InChI

InChI=1S/C13H12N4O3/c1-3-7-4-8-5-9(12-14-16-17-15-12)13(18)20-11(8)6-10(7)19-2/h4-6H,3H2,1-2H3,(H,14,15,16,17)

InChI Key

QLOJZZRUSFKGFR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NNN=N3)OC

Origin of Product

United States

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